N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide
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Overview
Description
N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound characterized by multiple aromatic rings and sulfonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with sulfonylamino groups.
Amide Bond Formation: This step involves the reaction of amines with carboxylic acids or their derivatives to form amide bonds.
Coupling Reactions: These reactions are used to link different aromatic rings together, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38N4O6S2/c1-27-13-19-33(20-14-27)53(49,50)45-39-11-7-5-9-35(39)41(47)43-37-23-17-31(25-29(37)3)32-18-24-38(30(4)26-32)44-42(48)36-10-6-8-12-40(36)46-54(51,52)34-21-15-28(2)16-22-34/h5-26,45-46H,1-4H3,(H,43,47)(H,44,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVBQOZESLYTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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